5-Bromo-6-methylindolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

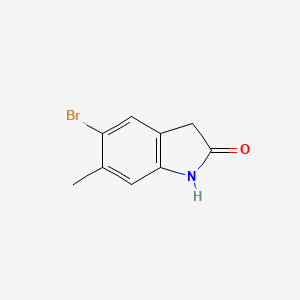

5-Bromo-6-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indolin-2-one structure.

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-6-methylindolin-2-one are currently unknown. This compound is a derivative of indole , a molecule that is known to interact with a wide range of biological targets.

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating gene expression . .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 226.07 , which suggests that it may be able to cross biological membranes.

Result of Action

Some indole derivatives have been shown to have antiproliferative effects on cancer cells

Biochemische Analyse

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that 5-Bromo-6-methylindolin-2-one interacts with are yet to be identified .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through similar binding interactions

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways , suggesting that this compound may also interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylindolin-2-one can be achieved through several methods. One common approach involves the bromination of 6-methylindolin-2-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .

Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and 2-methylacetoacetate, the compound can be synthesized through a series of steps including condensation, cyclization, and oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methylindolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of 5-substituted derivatives.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methylindolin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromoindolin-2-one: Lacks the methyl group at the 6th position.

6-Methylindolin-2-one: Lacks the bromine atom at the 5th position.

5-Chloro-6-methylindolin-2-one: Contains a chlorine atom instead of bromine at the 5th position.

Uniqueness

5-Bromo-6-methylindolin-2-one is unique due to the presence of both bromine and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Biologische Aktivität

5-Bromo-6-methylindolin-2-one is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of both bromine and methyl groups, exhibits potential in various pharmacological applications, particularly in cancer treatment and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈BrNO

- Molecular Weight : 226.07 g/mol

- Structure : The compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indoline ring system, which influences its reactivity and biological properties .

Target Interactions

The specific biological targets of this compound are not fully elucidated; however, indole derivatives are known to interact with various receptors and enzymes. These interactions can lead to modulation of gene expression and inhibition of key cellular pathways involved in disease progression.

Pharmacological Effects

Research indicates that indole derivatives, including this compound, may exhibit:

- Antiproliferative effects : Inhibiting the growth of cancer cells.

- Antiviral activity : Potentially effective against viral infections.

- Anti-inflammatory properties : Reducing inflammation in various conditions.

- Antioxidant activity : Scavenging free radicals to protect cells from oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the indolin-2-one scaffold. For example:

- Cell Line Studies : Compounds derived from 5-bromoindolin-2-one demonstrated significant inhibitory effects on breast (MCF-7) and lung (A549) cancer cell lines. Notably, certain derivatives showed IC₅₀ values as low as 2.93 µM against MCF-7 cells .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 12a | A549 | 39.53 ± 2.02 |

These findings suggest that modifications to the indolin-2-one structure can enhance anticancer efficacy.

VEGFR-2 Inhibition

In addition to direct anticancer effects, some derivatives also inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis:

- Inhibitory Activity : Compounds derived from this scaffold exhibited IC₅₀ values ranging from 0.503 µM to 435 nM against VEGFR-2, indicating their potential as antiangiogenic agents .

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated various derivatives of indolin-2-one for their anticancer properties. The results indicated that modifications significantly impacted their efficacy against different cancer cell lines, with some compounds outperforming others in terms of potency and selectivity .

- Meta-analysis on Indole Derivatives : A comprehensive meta-analysis assessed multiple studies on indole derivatives' effectiveness against cancers, reinforcing the notion that structural variations directly influence biological activity and therapeutic potential .

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYGDAWPONZNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.